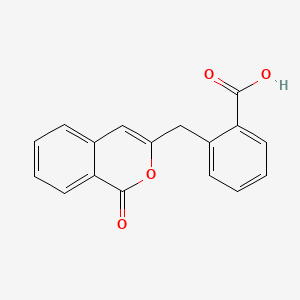

3-(2-carboxybenzyl)isocoumarin

Description

Structure

3D Structure

Propriétés

Numéro CAS |

5982-23-0 |

|---|---|

Formule moléculaire |

C17H12O4 |

Poids moléculaire |

280.27 g/mol |

Nom IUPAC |

2-[(1-oxoisochromen-3-yl)methyl]benzoic acid |

InChI |

InChI=1S/C17H12O4/c18-16(19)14-7-3-1-5-11(14)9-13-10-12-6-2-4-8-15(12)17(20)21-13/h1-8,10H,9H2,(H,18,19) |

Clé InChI |

GCFOLLWPQAGLCM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(OC2=O)CC3=CC=CC=C3C(=O)O |

SMILES canonique |

C1=CC=C2C(=C1)C=C(OC2=O)CC3=CC=CC=C3C(=O)O |

Autres numéros CAS |

5982-23-0 |

Synonymes |

F 1375 F-1375 F1375 |

Origine du produit |

United States |

Synthetic Methodologies for 3 2 Carboxybenzyl Isocoumarin and Analogues

Classical and Early Approaches to Isocoumarin (B1212949) Synthesis

Early methods for constructing the isocoumarin scaffold often relied on fundamental organic reactions, which, while foundational, sometimes resulted in the desired product as a byproduct or required harsh reaction conditions.

Formation as a Byproduct in Organic Transformations

The serendipitous formation of isocoumarin derivatives has been noted in several organic transformations. For instance, 3-(2-carboxybenzyl)isocoumarin was identified as a byproduct during the pyrolysis of the ammonium (B1175870) salt of homophthalic acid in an attempt to form the corresponding imide. ias.ac.in This self-condensation of homophthalic acid highlights a potential, albeit low-yielding, pathway to this specific isocoumarin. ias.ac.in The structure of this byproduct was confirmed through spectroscopic methods and chemical transformations, such as its conversion to the methyl ester with diazomethane (B1218177) and alkaline hydrolysis to α,α´-bis(2-carboxyphenyl) acetone (B3395972). ias.ac.in

Condensation and Cyclization Strategies

More deliberate classical syntheses of isocoumarins have heavily relied on condensation and subsequent cyclization reactions. monash.edu A well-established strategy involves the lateral lithiation of 2-methoxy o-toluic acid derivatives, followed by acylation and lactonization. rsc.orgrsc.org This method allows for the introduction of various substituents at the C-3 position by using different acylating agents. rsc.orgrsc.org However, challenges such as the self-condensation of starting materials like o-toluate esters can limit the yield and applicability of this approach. rsc.orgrsc.org

Other classical methods include the reaction of homophthalic anhydride (B1165640) with various electrophiles. google.com For example, the condensation of homophthalic anhydride with hydroquinone (B1673460) has been used to produce 2-(2,5-dihydroxyphenyl) isocoumarin. google.com Additionally, the Hurtley condensation, a reaction between electron-rich phenols and ortho-bromobenzoic acids catalyzed by copper salts, represents another traditional route to benzo[c]coumarin derivatives. jmchemsci.com

A simple transformation of 2-alkylfurans and 2-formylbenzoic acids provides a pathway to 4-unsubstituted 3-(3-oxoalkyl)isocoumarins. tandfonline.comtandfonline.com This method is based on the synthesis of 2-(2-carboxybenzyl)furans and their subsequent acid-catalyzed recyclization to the target isocoumarins. tandfonline.comtandfonline.com

Modern Catalytic Strategies

The advent of transition metal catalysis has revolutionized the synthesis of isocoumarins, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Processes

Palladium catalysis has emerged as a powerful tool for isocoumarin synthesis. One effective strategy involves the palladium-catalyzed annulation of internal alkynes with halogen- or triflate-containing aromatic esters. sci-hub.seacs.orgnih.gov This method provides a regioselective route to 3,4-disubstituted isocoumarins and is believed to proceed through a seven-membered palladacyclic intermediate. sci-hub.seacs.orgnih.gov The regiochemistry of the reaction is primarily controlled by steric factors. sci-hub.seacs.orgnih.gov

Another versatile palladium-catalyzed approach involves the incorporation of tert-butyl isocyanide as a carbonyl source. organic-chemistry.org This two-step process, consisting of cyclization followed by acid hydrolysis, allows for the synthesis of a wide range of isocoumarins in high yields under mild conditions. organic-chemistry.org The reaction is tolerant of various functional groups on the starting aryl halides. organic-chemistry.orgorganic-chemistry.org Furthermore, palladium-catalyzed α-arylation of ketones or aldehydes with 2-halobenzoates, followed by intramolecular cyclization, provides direct access to isocoumarins from commercially available starting materials. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Isocoumarin Synthesis

| Starting Materials | Catalyst System | Key Features | Product Type |

|---|---|---|---|

| Halogen- or triflate-containing aromatic esters and internal alkynes | Palladium catalyst | Regioselective, proceeds via a seven-membered palladacycle, sterically controlled. sci-hub.seacs.orgnih.gov | 3,4-disubstituted isocoumarins |

| Aryl halides and tert-butyl isocyanide | Pd(OAc)2/DPEPhos | Mild conditions, high yields, tolerant of various functional groups. organic-chemistry.org | Isocoumarins |

| 2-halobenzoates and ketones/aldehydes | Palladium catalyst | One-pot synthesis from commercial starting materials. organic-chemistry.org | Substituted isocoumarins |

Rhodium-catalyzed C-H activation has become a prominent and atom-economical strategy for synthesizing isocoumarins. These reactions typically involve the coupling of benzoic acids with alkynes or other coupling partners, where the carboxylic acid group directs the ortho-C-H activation. lookchem.com

One approach utilizes a rhodium(III) catalyst for the oxidative coupling of benzoic acids with internal alkynes. lookchem.com This method is applicable to a wide range of substituted benzoic acids, including those derived from biomass, and various alkynes, leading to highly substituted isocoumarins. lookchem.com The reaction is believed to proceed through a rhodacycle intermediate. lookchem.com

More recent developments include the Rh(III)-catalyzed C-H activation/annulation cascade of enaminones with iodonium (B1229267) ylides, providing a convenient route to isocoumarins in good yields. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This process involves a cascade of C-H activation, rhodium-carbenoid migratory insertion, and acid-promoted intramolecular annulation. beilstein-journals.orgbeilstein-journals.orgresearchgate.net Another innovative method involves the reaction of N-iminopyridinium ylides with diazo compounds, where the ylide acts as a leaving group in a rhodium(III)-catalyzed alkylation-nucleophilic cyclization sequence to form isocoumarins. rsc.org The use of triphenylcyclopentadienyl rhodium complexes has also been shown to be highly effective in the catalytic C-H annulation for the synthesis of isocoumarins, including natural products. acs.orgconnectedpapers.com

Table 2: Examples of Rhodium-Catalyzed Isocoumarin Synthesis

| Starting Materials | Catalyst System | Key Features | Product Type |

|---|---|---|---|

| Benzoic acids and internal alkynes | [Cp*RhCl2]2 | Direct C-H activation, atom-economical. lookchem.com | Highly substituted isocoumarins |

| Enaminones and iodonium ylides | Rh(III) catalyst | Cascade reaction, good yields. beilstein-journals.orgbeilstein-journals.orgresearchgate.net | Isocoumarins |

| N-iminopyridinium ylides and diazo compounds | Rh(III) catalyst | Alkylation-nucleophilic cyclization sequence. rsc.org | Isocoumarins |

| Benzoic acids and alkynes | Triphenylcyclopentadienyl rhodium complexes | Highly active catalyst, applicable to natural product synthesis. acs.orgconnectedpapers.com | Isocoumarins |

Synthetic Routes to this compound and Its Analogs

The synthesis of isocoumarins, a class of naturally occurring lactones with a diverse range of biological activities, has been a significant focus of organic chemistry. researchgate.netresearchgate.net Among these, this compound and its derivatives are of particular interest. This article details various synthetic methodologies, encompassing both metal-catalyzed and metal-free approaches, for the preparation of these valuable compounds.

1 Metal-Catalyzed Synthetic Strategies

Transition-metal catalysis offers powerful and efficient pathways for the construction of the isocoumarin scaffold. researchgate.net These methods often proceed with high yields and selectivity under relatively mild conditions.

3 Copper-Catalyzed Cyclizations and Coupling Strategies

Copper-catalyzed reactions represent a cost-effective and versatile approach to isocoumarin synthesis. organic-chemistry.org One notable method involves the tandem C-C/C-O coupling of readily available 2-iodo-N-phenyl benzamides and acyclic 1,3-diketones. organic-chemistry.org This process, utilizing copper(I) iodide as a catalyst, along with a base such as cesium carbonate in a polar aprotic solvent like DMSO, provides good to excellent yields of isocoumarin derivatives. organic-chemistry.org The reaction is particularly efficient for substrates bearing electron-withdrawing groups. organic-chemistry.org

Another copper-catalyzed strategy involves the addition of o-halobenzoic acids to active internal alkynes. nih.gov Using copper(II) chloride as the catalyst, this method efficiently produces 3,4-disubstituted isocoumarins in moderate to good yields. organic-chemistry.orgnih.gov The reaction conditions are typically optimized with a base like potassium carbonate in a solvent such as toluene (B28343) at elevated temperatures. organic-chemistry.org It has been observed that electron-donating groups on the o-halobenzoic acid can enhance yields. organic-chemistry.org

A three-component coupling reaction utilizing an N-heterocyclic carbene (NHC)-copper complex has also been developed for the synthesis of isocoumarins from in situ generated arynes, terminal alkynes, and carbon dioxide. nih.gov This method demonstrates the versatility of copper catalysis in facilitating multiple transformations within a single pot. nih.gov

| Catalyst/Reagents | Starting Materials | Product Type | Yield | Reference |

| CuI, Cs₂CO₃, DMSO | 2-Iodo-N-phenyl benzamides, Acyclic 1,3-diketones | Isocoumarin derivatives | Good to Excellent | organic-chemistry.org |

| CuCl₂, K₂CO₃, Toluene | o-Halobenzoic acids, Active internal alkynes | 3,4-Disubstituted isocoumarins | Moderate to Good (up to 83%) | organic-chemistry.org |

| NHC-Copper Complex | Arynes, Terminal alkynes, CO₂ | Isocoumarins | Moderate to Good | nih.gov |

| Cu(OTf)₂, CuCl₂·2H₂O | Substituted benzoic acids | Isocoumarins | - | researchgate.net |

| CuI, K₂CO₃, DMSO | o-Bromobenzoic acid, Alkynes | 3-Substituted isocoumarins | 8-81% | researchgate.netias.ac.in |

4 Silver-Catalyzed Aerobic Oxidation and Heteroannulations

Silver catalysis provides an alternative route for the synthesis of 3-substituted isocoumarins. A modular approach involves the silver-catalyzed aerobic oxidation and 6-endo heterocyclization of ortho-alkynylbenzaldehydes. rsc.org This reaction utilizes silver tetrafluoroborate (B81430) as the catalyst and atmospheric oxygen as the terminal oxidant, affording a range of 3-substituted isocoumarins in good to high yields. rsc.org Mechanistic studies suggest the reaction may proceed through a free-radical pathway. rsc.org

Silver(I)-mediated annulation of 2-iodo enol esters is another effective method for producing 4- and 3,4-substituted isocoumarins at room temperature. nih.gov This protocol is noted for its mild conditions, which allow for the synthesis of 4-acyl 3-substituted isocoumarins without deacylation. nih.gov Additionally, the coupling of 2-iodo benzoic acids with in situ generated enolates from simple esters can also yield isocoumarins under similar conditions. nih.gov

5 Iridium-Catalyzed Ortho-Selective C-H Alkylation

Iridium catalysis has been employed for the ortho-selective C-H alkylation of benzoic acids, leading to the formation of isocoumarin skeletons. researchgate.netnih.gov A notable application is the synthesis of 3-trifluoromethyl isocoumarins. researchgate.net This reaction proceeds through a ligand-promoted, iridium-catalyzed ortho-selective C-H alkylation of a benzoic acid with 3-bromo-1,1,1-trifluoroacetone, followed by an intermolecular cyclization promoted by silver acetate (B1210297). researchgate.netnih.gov This method provides access to a variety of 3-trifluoromethyl isocoumarins in moderate to good yields and has been successfully applied to the synthesis of isocoumarin skeletons within bioactive compounds. researchgate.netnih.gov The reaction mechanism involves the ortho C-H activation of the benzoic acid, followed by oxidative addition and β-H elimination to form an alkylation intermediate. researchgate.net

2 Metal-Free Synthetic Protocols

While metal-catalyzed methods are prevalent, metal-free alternatives offer advantages in terms of cost, toxicity, and environmental impact. mdpi.com

1 Sequential O-Acylation/Wittig Reaction

A novel metal-free synthesis of 3-substituted isocoumarins has been developed using a sequential O-acylation/intramolecular Wittig reaction. researchgate.netmdpi.comhud.ac.uk This method utilizes the readily accessible (2-carboxybenzyl)triphenylphosphonium bromide and various acyl chlorides in the presence of triethylamine (B128534). mdpi.comhud.ac.uk The reaction proceeds through the formation of an anhydride, which then undergoes an intramolecular Wittig reaction to yield the isocoumarin. mdpi.com This protocol exhibits high functional group tolerance and provides excellent yields, reaching up to 90%. researchgate.netmdpi.comhud.ac.uk

A plausible mechanism involves the conversion of the phosphonium (B103445) salt to its conjugate base, which then undergoes O-acylation with an acyl chloride to form an anhydride. mdpi.com Subsequent deprotonation of the anhydride leads to a phosphorus ylide, which cyclizes to form the 1H-isochromen-1-one product. mdpi.com

| Starting Materials | Reagents | Product | Yield | Reference |

| (2-Carboxybenzyl)triphenylphosphonium bromide, Acyl chlorides | Triethylamine | 3-Substituted 1H-isochromen-1-ones | Up to 90% | researchgate.netmdpi.comhud.ac.uk |

2 Acid-Catalyzed Recyclization of Precursor Compounds

Acid-catalyzed reactions provide a straightforward route to certain isocoumarin derivatives. One such method describes the transformation of 2-alkylfurans and 2-formylbenzoic acids into 4-unsubstituted 3-(3-oxoalkyl)isocoumarins. researchgate.net The synthesis involves the initial formation of 2-(2-carboxybenzyl)furans, which then undergo an acid-catalyzed recyclization to afford the target isocoumarins. researchgate.net Another example is the intramolecular acid-catalyzed cyclization following a Heck coupling of a pyruvate (B1213749) synthon with a terephthalic acid derivative to form the isocoumarin ring system found in the rubromycin class of natural products. researchgate.net

3 Electrophilic Cyclization Reactions

Electrophilic cyclization offers a mild and efficient pathway to substituted isocoumarins and α-pyrones. nih.govacs.org This methodology involves the reaction of o-(1-alkynyl)benzoates with various electrophiles such as iodine monochloride (ICl), iodine (I₂), and phenylselenyl chloride (PhSeCl). nih.govacs.org The reaction proceeds in excellent yields under very mild conditions and accommodates a variety of alkynyl esters. nih.govacs.org This approach has also been successfully extended to the synthesis of polycyclic aromatic and biaryl compounds. acs.org The electrophilic cyclization of 2-(alk-1-ynyl)benzoic acids and their esters is considered a highly attractive method for constructing the isocoumarin core. researchgate.net

Preparation of Precursors and Key Intermediates

The successful synthesis of the target isocoumarin scaffold is highly dependent on the efficient preparation of several key classes of precursor molecules. These intermediates provide the necessary carbon framework and reactive functional groups that enable the crucial cyclization and coupling reactions to form the desired heterocyclic ring system.

Synthesis of (2-Carboxybenzyl)triphenylphosphonium Bromide

A pivotal reagent in modern, metal-free approaches to 3-substituted isocoumarins is (2-carboxybenzyl)triphenylphosphonium bromide. hud.ac.ukresearcher.lifemdpi.com Its synthesis is a straightforward, high-yielding, two-step process commencing from 2-methylbenzoic acid. mdpi.com

The initial step involves the bromination of 2-methylbenzoic acid. This is typically achieved using N-Bromosuccinimide (NBS) in a solvent such as carbon tetrachloride (CCl₄) at reflux temperature. mdpi.com The reaction proceeds over 4 to 8 hours to afford 2-(bromomethyl)benzoic acid in good yields, reported to be around 80%. mdpi.com

In the subsequent step, the synthesized 2-(bromomethyl)benzoic acid is treated with triphenylphosphine (B44618). The reaction is carried out in acetone at room temperature, leading to the formation of the desired phosphonium salt, (2-carboxybenzyl)triphenylphosphonium bromide. This second step is highly efficient, with reported yields reaching 90%. mdpi.comresearchgate.net This readily accessible phosphonium salt serves as a key component in sequential O-acylation/intramolecular Wittig reactions to produce a variety of isocoumarins. hud.ac.ukmdpi.com

Table 1: Synthesis of (2-Carboxybenzyl)triphenylphosphonium Bromide

| Step | Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 2-Methylbenzoic Acid | N-Bromosuccinimide (NBS) | CCl₄ | Reflux, 4-8 h | 2-(Bromomethyl)benzoic Acid | 80% | mdpi.com |

Derivatives of Homophthalic Acid and Anhydride

Homophthalic acid and its corresponding anhydride are classical and versatile precursors in the synthesis of isocoumarins. google.comgoogle.com this compound itself has been identified as a byproduct in the conversion of homophthalic acid to homophthalimide, arising from the self-condensation of the acid. ias.ac.in

Homophthalic acid can be prepared via the oxidation of indene (B144670). google.comorgsyn.org A common method involves using potassium dichromate and concentrated sulfuric acid in water. Technical grade indene is added to the oxidant mixture at a controlled temperature of 65°C, followed by stirring for several hours. After workup and purification, homophthalic acid is obtained as a white crystalline solid. orgsyn.org

The conversion of homophthalic acid to homophthalic anhydride is achieved by refluxing the acid with acetic anhydride for a couple of hours. Upon cooling, the anhydride precipitates and can be collected. orgsyn.org These anhydrides are key intermediates. For instance, methanolysis of homophthalic anhydrides yields 2-carboxyphenylacetates, which can be further transformed into 3,4-dihydroisocoumarins. google.comgoogle.com Furthermore, condensation reactions of homophthalic anhydride with various partners, such as hydroquinone or ferrocene, can lead to 3-substituted isocoumarins after cyclization. google.comgoogle.com

Table 2: Preparation and Selected Reactions of Homophthalic Acid Derivatives

| Starting Material | Reagent(s)/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Indene | K₂Cr₂O₇, H₂SO₄, H₂O, 65°C | Homophthalic Acid | Precursor for anhydride and isocoumarins | orgsyn.org |

| Homophthalic Acid | Acetic Anhydride, Reflux | Homophthalic Anhydride | Intermediate for isocoumarin synthesis | orgsyn.org |

| Homophthalic Anhydride | Methanolysis | 2-Carboxyphenylacetate | Precursor for 3,4-dihydroisocoumarins | google.comgoogle.com |

Ortho-Substituted Benzoic Acid Derivatives

Various ortho-substituted benzoic acid derivatives are fundamental starting materials for constructing the isocoumarin core, often through transition-metal-catalyzed reactions. ineosopen.orgineosopen.org

Ortho-halobenzoic acids and their esters, particularly iodo- and bromo-derivatives, are widely used. ineosopen.orgineosopen.org For example, 3-substituted isocoumarins can be synthesized via the copper-catalyzed cyclization of o-bromobenzoic acid with alkynes in DMSO, using K₂CO₃ as a base at 100°C. researchgate.net Similarly, a CuI-catalyzed reaction between 2-bromobenzoates and acyclic-1,3-diones has been developed for the synthesis of 3-substituted isocoumarins. researchgate.net Palladium catalysis is also prominent; the reaction of o-iodobenzoic acid with terminal acetylenes can yield isocoumarins, although phthalides may be formed as major products under certain conditions. researchgate.net

Another key precursor is 2-formylbenzoic acid. An efficient one-pot method combines a Passerini three-component reaction with an aldol (B89426) condensation, using 2-formylbenzoic acid, isocyanides, and arylglyoxals to create isocoumarins with diverse substitution patterns. acs.org Rhodium-catalyzed annulation of benzoic acids with N-vinyl amides also provides a route to isocoumarin derivatives. researchgate.net

2-Alkynylbenzoates and Related Alkynes

The cyclization of 2-alkynylbenzoates and related alkynyl carboxylic acids or esters is one of the most powerful and extensively studied strategies for synthesizing 3-substituted isocoumarins. unimi.it This approach often relies on metal catalysis to control the regioselectivity of the cyclization, favoring the 6-endo-dig pathway required for isocoumarin formation. unimi.it

A variety of catalytic systems have been developed:

Silver and Acid Co-catalysis : A combination of silver triflate (AgOTf) and p-toluenesulfonic acid (p-TSA) effectively catalyzes the cyclization of 2-alkynylbenzoates to produce 3-substituted isocoumarins in good to excellent yields under mild conditions. unimi.itnih.govrsc.org

Gold Catalysis : Gold catalysts, such as Au(I) triflate, are effective in converting 2-alkynylbenzoic esters into the corresponding isocoumarins. unimi.it A dual photoredox/gold catalytic system has also been developed for the domino arylation/oxo-cyclization of 2-alkynylbenzoates with arenediazonium salts, yielding 3,4-disubstituted isocoumarins. rsc.org

Iron Catalysis : Iron(III) chloride (FeCl₃) has been used to catalyze the reaction of 2-alkynylbenzoates with carbinols to synthesize diverse polycyclic isocoumarins. researchgate.net FeCl₃ is also effective in producing 4-chalcogen-substituted isocoumarins from 2-alkynylaryl esters. researchgate.net

Copper Catalysis : Cupric halides (CuX₂) can be used to mediate the halocyclization of methyl 2-alkynylbenzoates, resulting in 4-haloisocoumarins. researchgate.net

Palladium Catalysis : Palladium(II)-catalyzed tandem annulation reactions of o-alkynylbenzoates with methyl vinyl ketone have been developed for the synthesis of isocoumarins. researchgate.net

These methods offer a broad scope, allowing for the introduction of various substituents at the 3-position (and sometimes the 4-position) of the isocoumarin ring, starting from appropriately substituted 2-alkynylbenzoate precursors. unimi.itrsc.org

Table 3: Catalytic Systems for the Cyclization of 2-Alkynylbenzoates

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| AgOTf / p-TSA | 2-Alkynylbenzoates | 3-Substituted Isocoumarins | unimi.itnih.gov |

| Photoredox / Au(I) | 2-Alkynylbenzoates, Arenediazonium salts | 3,4-Disubstituted Isocoumarins | rsc.org |

| FeCl₃ | 2-Alkynylbenzoates, Carbinols | Polycyclic Isocoumarins | researchgate.net |

| CuCl₂ or CuBr₂ | Methyl 2-alkynylbenzoates | 4-Haloisocoumarins | researchgate.net |

Derivatization and Structural Modification of the 3 2 Carboxybenzyl Isocoumarin Scaffold

Introduction of Diverse Substituents at Key Positions

The isocoumarin (B1212949) framework, particularly at the 3-position, allows for the introduction of a broad array of substituents, significantly altering the properties of the parent molecule. Synthetic strategies such as metal-catalyzed cyclization and Wittig reactions have been instrumental in this regard. nih.govmdpi.com For instance, a metal-free approach involving a sequential O-acylation/Wittig reaction has been developed to produce various 3-substituted isocoumarins with high functional group tolerance and excellent yields. nih.govmdpi.com This method utilizes (2-carboxybenzyl)triphenylphosphonium bromide as a key starting material, which reacts with diverse acid chlorides to generate the desired isocoumarin derivatives. nih.gov

Substitutions are not limited to the 3-position; modifications on the benzo portion of the isocoumarin ring are also common. Researchers have successfully introduced electron-donating and electron-withdrawing groups at various positions, leading to a library of compounds with tailored electronic properties. mdpi.com

Table 1: Examples of 3-Substituted and Ring-Substituted Isocoumarin Derivatives

| Compound Name | Substituent(s) | Position(s) | Reference |

|---|---|---|---|

| 3-(o-tolyl)-1H-isochromen-1-one | o-tolyl | 3 | mdpi.com |

| 3-(4-bromophenyl)-1H-isochromen-1-one | 4-bromophenyl | 3 | mdpi.com |

| 7-chloro-3-(4-methoxyphenyl)-1H-isochromen-1-one | 7-chloro, 3-(4-methoxyphenyl) | 7, 3 | mdpi.com |

| 6-chloro-3-(thiophen-2-yl)-1H-isochromen-1-one | 6-chloro, 3-(thiophen-2-yl) | 6, 3 | mdpi.com |

| 3-ethyl-1H-isochromen-1-one | ethyl | 3 | mdpi.com |

These examples highlight the scaffold's capacity to accommodate aryl, alkyl, and heterocyclic moieties, as well as various functional groups on the aromatic ring. mdpi.comresearchgate.net

Modifications of the Isocoumarin Ring System

A significant structural modification of the isocoumarin system involves the conversion of the endocyclic ester (lactone) to an amide (lactam), yielding isoquinolone derivatives. nih.gov This transformation replaces the ring oxygen atom with a nitrogen atom. This conversion is considered a viable strategy for optimizing the properties of the parent compound. nih.gov Rhodium-catalyzed C–H activation and annulation reactions provide a pathway to controllably synthesize either isocoumarins or isoquinolinediones (a lactam analog) from the same starting materials by slightly modifying the reaction conditions. rsc.org This switchable synthesis underscores the chemical versatility of the core structure and its precursors. rsc.org

Functionalization of the Benzyl (B1604629) and Carboxylic Acid Moieties

The benzyl and carboxylic acid groups attached at the 3-position of the isocoumarin scaffold offer additional sites for chemical derivatization. The carboxylic acid moiety is a particularly reactive handle for various transformations. bioorganica.com.uanih.gov Electrochemical methods, for example, enable the activation of carboxylic acids for decarboxylative functionalization. nih.gov This process involves the formation of a carboxyl radical, which can then be used in reactions like radical additions to olefins, effectively coupling the alkyl fragment to other molecules. nih.gov Furthermore, the carboxybenzyl group itself can be a target for C-H functionalization, allowing for the introduction of substituents directly onto the pendant phenyl ring. researchgate.net

Synthesis of Fused Heterocyclic Isocoumarin Derivatives

The isocoumarin scaffold can be used as a building block for the synthesis of more complex, fused heterocyclic systems. Through intramolecular cyclization reactions, it is possible to construct new rings fused to the original isocoumarin framework. An example of this is the synthesis of indeno[1,2-c]isocoumarin derivatives. oup.com These reactions often involve the functional groups on the isocoumarin or its side chains participating in a ring-forming process, leading to polycyclic structures. oup.com The synthesis of 3-azolyl isocoumarins, where an azole ring is attached to the C3 position, represents another strategy to incorporate additional heterocyclic motifs, expanding the structural diversity of the compound class. scispace.com

Chemical Reactivity and Transformations of 3 2 Carboxybenzyl Isocoumarin and Its Analogues

Hydrolysis Reactions

The lactone ring of isocoumarins is susceptible to hydrolysis, a reaction that can be facilitated by enzymes or chemical reagents. nih.govtandfonline.com For instance, 3-(2-carboxybenzyl)isocoumarin is known to undergo alkaline hydrolysis to yield α,α'-bis(2-carboxyphenyl) acetone (B3395972). ias.ac.inias.ac.in This process involves the cleavage of the ester bond within the isocoumarin (B1212949) ring.

In a broader context, the hydrolysis of isocoumarins can lead to the formation of 2-carboxy-phenylacetic aldehydes. nih.govtandfonline.com This occurs because the initial hydrolysis product, an enol, is unstable and spontaneously rearranges to the more stable aldehyde form. nih.gov Some isocoumarins have been investigated as inhibitors of carbonic anhydrases, with the proposed mechanism involving enzymatic hydrolysis of the lactone ring to form the active inhibitory species. nih.govtandfonline.comnih.gov

Acid-catalyzed hydrolysis is also a known transformation for isocoumarin derivatives. For example, heating isocoumarin-3-yl-acetic acid derivatives in the presence of an acid like hydrochloric acid can lead to the hydrolysis of ester groups without affecting the isocoumarin core, provided the conditions are controlled. google.com

Esterification Reactions

The carboxylic acid group present in this compound and its analogues provides a handle for various chemical modifications, most notably esterification. The synthesis of isocoumarin-3-carboxylic acid esters has been achieved through several methods, including a palladium-catalyzed one-pot cascade reaction. oup.comoup.comx-mol.comresearchgate.net This particular method starts from ortho-bromobenzaldehyde derivatives and proceeds through a β-chloro-α-hydroxy bromoaryl intermediate. oup.comoup.com

Another approach involves the reaction of 2-formylbenzoic acid with isocyanides and arylglyoxals in a Passerini three-component reaction followed by an aldol (B89426) condensation, which can yield functionalized isocoumarins, including esters. nih.gov The choice of solvent can influence the reaction pathway and the final product. nih.gov Furthermore, the direct esterification of the carboxylic acid group can be accomplished using standard methods, such as reaction with an alcohol in the presence of an acid catalyst.

Reduction Methodologies

The reduction of the isocoumarin ring system can lead to various products depending on the reducing agent and the substrate's functional groups. The reduction of 3-(carboxyaryl)isocoumarins with sodium borohydride (B1222165) can result in the formation of the corresponding 3-carboxyaryl-3,4-dihydroisocoumarins or isomeric compounds. lookchem.com

The presence of a hydroxyl group adjacent to the lactone carbonyl, such as in 8-hydroxy-3,4-dihydroisocoumarins, influences the outcome of reduction with lithium aluminum hydride. jst.go.jp In such cases, novel products like 1,8-dihydroxyisochromans are formed in addition to the expected 8-hydroxyisochromans and 2-(3-hydroxy-2-hydroxymethylphenyl)-ethanols. jst.go.jp The formation of these products is rationalized by a proposed mechanism involving the neighboring hydroxyl group. jst.go.jp

Reduction of the nitro group in nitro-substituted 3-arylisocoumarins has also been reported. nsc.ru

| Starting Material | Reagent | Product(s) | Reference |

| 3-(Carboxyaryl)isocoumarins | Sodium borohydride | 3-Carboxyaryl-3,4-dihydroisocoumarins | lookchem.com |

| 8-Hydroxy-3,4-dihydroisocoumarins | Lithium aluminum hydride | 1,8-Dihydroxyisochromans, 8-hydroxyisochromans, 2-(3-hydroxy-2-hydroxymethylphenyl)-ethanols | jst.go.jp |

| Nitro-substituted 3-arylisocoumarins | Not specified | Amino-substituted 3-arylisocoumarins | nsc.ru |

Oxidation Reactions

The oxidation of isocoumarin-related compounds can be a key step in their synthesis. For instance, isochromans can be oxidized to form isocoumarins. nih.gov Electrochemical oxidation has emerged as a sustainable method for the synthesis of isocoumarins from 2-vinyl benzoic acids via a C(sp²)–H lactonization process, avoiding the need for external oxidants. rsc.orgrsc.org This method is believed to proceed through a radical cation intermediate. rsc.org

Copper-catalyzed oxidative dehydrogenation of 2-(3-oxobutyl) benzoic acids in the presence of air provides a route to both dihydroisocoumarins and isocoumarins. mdpi.comsemanticscholar.org The reaction is thought to involve a radical process. mdpi.comsemanticscholar.org

Ring Opening and Rearrangement Processes

The isocoumarin ring can undergo opening and rearrangement reactions, providing access to different heterocyclic and polycyclic aromatic systems. chim.it For example, the reaction of isocoumarins with various nucleophiles can lead to ring-opened intermediates that can then cyclize to form naphthalenes or other structures. chim.it

A copper-catalyzed cascade reaction of 1-(2-halophenyl)-1,3-diones has been developed for the synthesis of 3-substituted isocoumarins, which involves an intramolecular Ullmann-type C-arylation followed by a rearrangement process. nih.gov

Furthermore, the acid-catalyzed recyclization of 2-(2-carboxybenzyl)furans, which can be derived from 3-(2-furyl)phthalides, leads to the formation of 4-unsubstituted 3-(3-oxoalkyl)isocoumarins. researchgate.netresearchgate.net This transformation involves the opening of the furan (B31954) ring and subsequent closure to form the isocoumarin system. researchgate.netresearchgate.net

Reactions with Other Functional Groups

The functional groups attached to the isocoumarin core can undergo various chemical transformations. For example, the ketone group in certain isocoumarin derivatives can be selectively converted into an oxime or a hydrazone. nih.govbeilstein-journals.org These transformations provide versatile synthetic intermediates for further reactions. beilstein-journals.org

The conversion of isocoumarins into isoquinolinones has also been demonstrated in a simple one-step reaction, highlighting the utility of the isocoumarin framework as a precursor for other heterocyclic systems. researchgate.net

Mechanistic Investigations of Reactions Involving 3 2 Carboxybenzyl Isocoumarin

Proposed Reaction Mechanisms for Synthetic Pathways

The construction of the isocoumarin (B1212949) framework can be achieved through several distinct mechanistic routes. These pathways often leverage intramolecular reactions, transition-metal catalysis, or classic organic reactions adapted for heterocyclic synthesis.

A notable metal-free approach for the synthesis of 3-substituted isocoumarins employs a sequential O-acylation and intramolecular Wittig reaction. mdpi.comhud.ac.ukresearchgate.net This strategy is recognized as a powerful method for converting a carbonyl group into a C=C double bond and has been adapted for the synthesis of various heterocycles. mdpi.com

The process commences with a readily accessible starting material, (2-carboxybenzyl)triphenylphosphonium bromide. mdpi.com The proposed mechanism involves the following key steps:

O-Acylation : The starting phosphonium (B103445) salt reacts with an acid chloride in the presence of a base, such as triethylamine (B128534) (NEt₃), to form a mixed anhydride (B1165640) intermediate. mdpi.com

Ylide Formation : The same base then deprotonates the benzylic carbon adjacent to the phosphorus atom, converting the anhydride into a phosphorus ylide. mdpi.com

Intramolecular Wittig Reaction : The nucleophilic carbon of the ylide attacks the internal carbonyl group of the anhydride moiety. mdpi.commasterorganicchemistry.com This leads to the formation of a transient four-membered ring intermediate known as an oxaphosphetane through a [2+2] cycloaddition. mdpi.comudel.eduwikipedia.org

Product Formation : The oxaphosphetane intermediate is unstable and collapses, eliminating triphenylphosphine (B44618) oxide. The formation of the very stable phosphorus-oxygen double bond is a strong thermodynamic driving force for this final step, yielding the 3-substituted isocoumarin. mdpi.comudel.edu

This pathway is valued for its operational simplicity, excellent functional group tolerance, and environmentally friendly, metal-free conditions. mdpi.comresearchgate.net

Table 1: Proposed Mechanism of Intramolecular Wittig Reaction for Isocoumarin Synthesis mdpi.com

| Step | Description | Intermediate/Transition State |

|---|---|---|

| 1 | O-acylation of (2-carboxybenzyl)triphenylphosphonium bromide with an acid chloride. | Mixed Anhydride |

| 2 | Deprotonation by triethylamine to form a phosphorus ylide. | Phosphorus Ylide |

| 3 | Intramolecular [2+2] cycloaddition to form a four-membered ring. | Oxaphosphetane |

While dedicated free-radical pathways for the direct synthesis of 3-(2-carboxybenzyl)isocoumarin are not extensively documented, free-radical polymerization has been used to synthesize polymers from isocoumarin-derived monomers. mjcce.org.mk For instance, poly(2-(isocoumarin-3-yl)-2-oxoethyl methacrylate) was synthesized via free-radical polymerization using azobisisobutyronitrile (AIBN) as the initiator. mjcce.org.mk In general, free-radical reactions for cyclization often involve the treatment of an appropriately substituted starting material (e.g., an o-alkenyl or o-alkynyl derivative) with a radical initiator like AIBN and a radical mediator such as tributyltin hydride (Bu₃SnH). bbhegdecollege.com Such processes typically proceed via an initial radical formation, followed by an intramolecular cyclization onto a double or triple bond, and subsequent stabilization to form the final heterocyclic product. bbhegdecollege.com

The synthesis of isocoumarins frequently involves electrophilic and nucleophilic addition steps. In many pathways, the lactone carbonyl carbon acts as a primary electrophilic site for nucleophilic attack. chim.it

One illustrative example is the Passerini–Aldol (B89426) sequence, which generates functionalized isocoumarins. nih.gov This one-pot reaction can proceed via two solvent-dependent pathways:

Pathway 1 (P-3CR) : An initial Passerini three-component reaction involving 2-formylbenzoic acid, an isocyanide, and an arylglyoxal is followed by tautomerization and an aldol condensation to yield the isocoumarin product. nih.gov

Pathway 2 (P-2CR) : A Passerini two-component reaction of 2-formylbenzoic acid and an isocyanide forms an intermediate, which then undergoes an aldol condensation with an arylglyoxal. The resulting species proceeds through an intramolecular nucleophilic addition followed by ring-opening to form the final isocoumarin. nih.gov

Another common strategy involves the cyclization of 2-alkynylbenzoates. In these reactions, a Lewis acid like BF₃·Et₂O can activate the ester carbonyl, making it more susceptible to intramolecular nucleophilic attack by the alkyne, leading to a 6-endo-dig cyclization and formation of the isocoumarin ring. organic-chemistry.org Similarly, copper-catalyzed domino reactions of o-halobenzoic acids and 1,3-diketones proceed through nucleophilic addition and cyclization steps to furnish 3-substituted isocoumarins. organic-chemistry.org

Transition-metal-catalyzed C-H activation has become a powerful tool for the synthesis of isocoumarins from readily available starting materials like benzoic acids or enaminones. researchgate.netnih.gov Rhodium(III) catalysis is particularly prominent in this area. mdpi.comresearchgate.netsioc-journal.cn

A proposed mechanism for the Rh(III)-catalyzed C-H activation/annulation of an enaminone with an iodonium (B1229267) ylide is as follows:

Catalyst Activation : The dimeric rhodium precursor, [Cp*RhCl₂]₂, is activated by a silver salt like AgSbF₆ to generate the active cationic Rh(III) catalyst. researchgate.netnih.gov

C-H Activation : The oxygen atom of the substrate (e.g., enaminone or benzoic acid) coordinates to the rhodium center. This is followed by a directed, ortho-C–H activation to form a five-membered rhodacycle intermediate. researchgate.netnih.gov

Carbenoid Formation & Insertion : The rhodacycle reacts with a carbene precursor, such as an iodonium ylide, to generate a Rh-carbenoid species. This undergoes a rapid migratory insertion into the Rh-C bond. researchgate.netnih.gov

Annulation/Cyclization : The resulting intermediate then undergoes an acid-promoted intramolecular annulation or reductive elimination to form the isocoumarin ring and regenerate the active catalyst. researchgate.netnih.gov

This approach allows for the efficient construction of the isocoumarin scaffold with high regioselectivity. researchgate.net

Table 2: Comparison of Mechanistic Pathways for Isocoumarin Synthesis

| Reaction Type | Key Intermediate | Driving Force | Typical Catalyst/Reagent | Ref. |

|---|---|---|---|---|

| Intramolecular Wittig | Oxaphosphetane | Formation of stable P=O bond | Triethylamine (Base) | mdpi.comudel.edu |

| Passerini-Aldol | Aldol Adduct | Intramolecular cyclization | Isocyanide | nih.gov |

| C-H Activation | Metallacycle (e.g., Rhodacycle) | Reductive Elimination/Annulation | Rh(III), Pd(II) | researchgate.netcnr.it |

Role of Catalysts and Reagents in Reaction Selectivity

The choice of catalysts and reagents is paramount in directing the outcome and selectivity of isocoumarin syntheses.

Transition Metal Catalysts :

Rhodium(III) : Complexes like [Cp*RhCl₂]₂ are highly effective for C-H activation/annulation reactions. researchgate.net Paired with additives like AgSbF₆, they facilitate the formation of the active catalytic species. The directing group on the substrate (e.g., carboxyl, enaminone) ensures high ortho-selectivity. researchgate.netnih.gov

Palladium(0/II) : Palladium catalysts are used in various cross-coupling and annulation strategies. For example, Pd(OAc)₂ can catalyze the oxidative coupling of benzoic acids with vinylarenes, where copper acetate (B1210297) often serves as a necessary reoxidant for the palladium catalyst in the catalytic cycle. cnr.it In other cases, the addition of iodide anions has been shown to improve yields and selectivities in Pd-catalyzed reactions of 2-bromobenzoates with ketones. researchgate.net

Copper(I) : CuI is a cost-effective catalyst for domino reactions, such as the coupling of o-halobenzoic acids with 1,3-diketones or terminal alkynes, to form 3-substituted isocoumarins. mdpi.comresearchgate.net

Iron(III) : FeCl₃ has been employed as a catalyst for the regioselective cyclization of 2-alkynyl benzamides with alkyl vinyl ketones, leading to the formation of C-4 substituted isocoumarins. nih.gov

Bases and Other Reagents :

In the Wittig pathway, the choice of base is critical. Triethylamine (NEt₃) has been shown to be effective in promoting both the O-acylation and the subsequent ylide formation, leading to good yields. mdpi.com Other bases like DBU or K₂CO₃ were found to be less effective in specific model reactions. mdpi.com

Lewis acids such as BF₃·Et₂O are instrumental in activating carbonyl or alkyne groups for intramolecular electrophilic cyclization, enabling the reaction to proceed under mild conditions. organic-chemistry.org

Influence of Neighboring Group Effects on Reaction Outcomes

Neighboring group participation (NGP) can profoundly influence the rate and mechanism of reactions leading to isocoumarin structures. libretexts.org This effect occurs when a functional group within the reacting molecule acts as an internal nucleophile, assisting in the reaction. beilstein-journals.org

A classic example relevant to the synthesis of this compound analogs is the isomerization of 2,2′-tolandicarboxylic acid. researchgate.net This compound readily isomerizes to 3-(2-carboxyphenyl)isocoumarin via an intermediate, 3-(2-carboxybenzylidene)phthalide. The reaction rate is dramatically accelerated compared to analogs lacking the second carboxyl group. researchgate.net

The proposed mechanism involves the carboxyl group acting as an intramolecular catalyst. The rate of isomerization is proportional to the concentration of the monoanion of the starting material. This suggests a mechanism where the carboxylate anion attacks the neighboring carbon-carbon triple bond, a process facilitated by the proximity and favorable orientation of the reacting groups. This intramolecular attack is significantly faster than the corresponding intermolecular reaction, highlighting the powerful rate enhancement provided by NGP. researchgate.net Such effects are crucial for understanding reactivity and for the rational design of synthetic routes where specific functional groups can be harnessed to control the reaction pathway. libretexts.orgbeilstein-journals.org

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation / Formula |

|---|---|

| This compound | - |

| 3-(2-Carboxyphenyl)isocoumarin | - |

| 2,2′-Tolandicarboxylic acid | - |

| 3-(2-Carboxybenzylidene)phthalide | - |

| (2-Carboxybenzyl)triphenylphosphonium bromide | - |

| Triphenylphosphine oxide | Ph₃P=O |

| Triethylamine | NEt₃ / Et₃N |

| Azobisisobutyronitrile | AIBN |

| Tributyltin hydride | Bu₃SnH |

| 2-Formylbenzoic acid | - |

| Boron trifluoride etherate | BF₃·Et₂O |

| Copper(I) iodide | CuI |

| Iron(III) chloride | FeCl₃ |

| Palladium(II) acetate | Pd(OAc)₂ |

| Copper(II) acetate | Cu(OAc)₂ |

| Silver hexafluoroantimonate | AgSbF₆ |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU |

Spectroscopic and Structural Elucidation of 3 2 Carboxybenzyl Isocoumarin and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(2-carboxybenzyl)isocoumarin and its analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure. nih.govcapes.gov.br

In the ¹H NMR spectrum of the methyl ester of this compound, characteristic signals confirm the proposed structure. For instance, a singlet corresponding to the three protons of the methyl ester group appears, alongside a singlet for the two benzylic protons. A singlet for the vinyl proton at the C-4 position of the isocoumarin (B1212949) ring is also a key diagnostic signal. The aromatic protons display a complex multiplet pattern, with distinct signals for the protons on both the isocoumarin and the carboxybenzyl moieties. ias.ac.in

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity between protons and carbons. scielo.org.bo For example, HMBC correlations can definitively link the benzyLlic protons to the carbons of both the isocoumarin and the phenyl ring, confirming the 3-(2-carboxybenzyl) substitution pattern. scielo.org.bo The chemical shifts in the ¹³C NMR spectrum are also diagnostic, with the carbonyl carbons of the lactone and the carboxylic acid appearing at characteristic downfield shifts. capes.gov.br

The use of lanthanide shift reagents like Eu(fod)₃ can further aid in resolving complex spectra by inducing shifts in the proton signals, with the magnitude of the shift dependent on the proximity of the proton to the coordination site of the europium ion. researchgate.net This has been particularly useful in distinguishing between isomeric structures and confirming the site of coordination, which is often the exocyclic oxygen atom of the isocoumarin heterocycle. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for the Methyl Ester of this compound

| Chemical Shift (cps) | Multiplicity | Integration | Assignment |

| 234 | Singlet | 3H | -COOCH₃ |

| 260 | Singlet | 2H | -CH₂- |

| 368 | Singlet | 1H | H-4 |

| 430-473 | Multiplet | 6H | Aromatic Protons |

| 483 | Broad Doublet | 1H | Aromatic Proton |

| 497 | Broad Doublet | 1H | Aromatic Proton |

| Data sourced from a study on the self-condensation of homophthalic acid. ias.ac.in |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and its derivatives. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its key structural features. ias.ac.in

Prominent bands are observed for the carbonyl groups. The lactone carbonyl of the isocoumarin ring typically shows a strong absorption in the range of 1725 cm⁻¹. The carboxylic acid carbonyl gives rise to another strong band around 1685 cm⁻¹. The presence of aromatic rings is indicated by C=C stretching vibrations, which appear in the region of 1605-1610 cm⁻¹. ias.ac.in A broad absorption band associated with the hydroxyl group of the carboxylic acid is also expected in the range of 2500-3300 cm⁻¹.

For derivatives, such as the methyl ester, the carboxylic acid OH band disappears and a new C-O stretching band for the ester linkage appears. The carbonyl stretching frequency of the ester is typically found around 1720-1740 cm⁻¹. mdpi.com

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 1725 | Lactone C=O Stretch |

| 1685 | Carboxylic Acid C=O Stretch |

| 1662 | Aromatic C=C Stretch |

| 1610 | Aromatic C=C Stretch |

| 1605 | Aromatic C=C Stretch |

| Data obtained from the analysis of a byproduct from the pyrolysis of ammonium (B1175870) homophthalate. ias.ac.in |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound and its derivatives. The UV spectrum is characterized by absorption maxima corresponding to π → π* transitions within the aromatic systems of the isocoumarin and benzyl (B1604629) moieties. ias.ac.in

For this compound, the UV spectrum typically shows multiple absorption maxima. For example, absorption bands have been reported at approximately 230, 256, 266, 276, and 328 nm. ias.ac.in The molar extinction coefficients for these transitions are generally high (greater than 10⁴ L·mol⁻¹·cm⁻¹), which is indicative of allowed intramolecular electron transitions. mdpi.com

The position and intensity of these absorption bands can be influenced by the substituents on the aromatic rings and the solvent used for the measurement. acgpubs.org For instance, the introduction of auxochromic groups can lead to a bathochromic (red) shift in the absorption maxima. researchgate.net

Table 3: UV Absorption Maxima for this compound

| Wavelength (nm) |

| 230 |

| 256 |

| 266 |

| 276 |

| 328 |

| Data from the characterization of a self-condensation product of homophthalic acid. ias.ac.in |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS allows for the unambiguous determination of the elemental composition. mdpi.com

For example, in the analysis of various 3-substituted isocoumarins, HRMS (ESI-TOF) has been used to confirm the calculated molecular formulas. The observed m/z value for the protonated molecule [M+H]⁺ is compared to the calculated value, with a high degree of agreement providing strong evidence for the proposed structure. mdpi.com This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 4: HRMS Data for Representative 3-Substituted Isocoumarin Derivatives

| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| 3-(p-tolyl)-1H-isochromen-1-one | 237.0910 | 237.0909 |

| 3-(4-fluorophenyl)-1H-isochromen-1-one | 241.0659 | 241.0646 |

| 3-(4-methoxyphenyl)-1H-isochromen-1-one | 253.0859 | 253.0859 |

| 3-(4-(trifluoromethyl)phenyl)-1H-isochromen-1-one | 291.0627 | 291.0631 |

| Data from a study on the synthesis and fluorescence properties of isocoumarin derivatives. mdpi.com |

X-ray Crystallography for Absolute Configuration and Molecular Recognition

X-ray crystallography provides the most definitive structural information for this compound and its derivatives, offering a detailed three-dimensional map of the molecule. This technique is particularly crucial for determining the absolute configuration of chiral centers and understanding intermolecular interactions in the solid state. nih.govnih.gov

Single-crystal X-ray diffraction analysis can unambiguously establish the connectivity of atoms and the stereochemistry of the molecule. acs.org For instance, in the case of azulene-substituted isocoumarins, X-ray analysis has been used to clarify the structure and reveal the planarity of the molecule, which can be influenced by steric hindrance between substituents. nii.ac.jp The crystal structures of isocoumarin derivatives complexed with biological targets, such as lysyl-tRNA synthetase, have provided atomic-level insights into their molecular recognition and mechanism of action. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the chirality of this compound derivatives that possess stereogenic centers or planar chirality. d-nb.infobath.ac.uk CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing information about its absolute configuration and conformation in solution. researchgate.net

The CD spectrum of a chiral isocoumarin derivative will exhibit characteristic Cotton effects (positive or negative peaks) at specific wavelengths, which are related to the electronic transitions of the chromophores within the molecule. The sign and magnitude of these Cotton effects can be used to assign the absolute configuration by comparison with known compounds or through theoretical calculations. researchgate.net For example, the CD exciton (B1674681) chirality method is a nonempirical approach that can be used to determine the absolute configuration of molecules containing multiple chromophores that interact through space. researchgate.net

Fluorescence Spectroscopy for Photophysical Characterization

Fluorescence spectroscopy is employed to investigate the photophysical properties of this compound and its derivatives, particularly their ability to emit light after absorbing it. mdpi.comhud.ac.uk Many isocoumarin derivatives exhibit fluorescence, and their emission properties can be sensitive to their chemical structure and environment. acgpubs.orgnih.gov

The fluorescence emission spectrum provides information about the wavelength of the emitted light, while the fluorescence quantum yield quantifies the efficiency of the emission process. mdpi.com Isocoumarin derivatives have been shown to have good photoluminescence in solvents like THF, with large Stokes shifts (the difference between the absorption and emission maxima) and absolute fluorescence quantum yields of up to 14%. mdpi.comhud.ac.uk These properties make them potentially useful as fluorescent probes and in the development of organic light-emitting materials. researchgate.netresearchgate.net The fluorescence can be influenced by factors such as solvent polarity and the presence of metal ions. mdpi.com

Theoretical and Computational Studies of 3 2 Carboxybenzyl Isocoumarin

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular geometry and electronic properties of isocoumarin (B1212949) derivatives. These computational approaches provide insights that complement experimental findings.

Optimized Conformations

The optimization of the molecular structure of isocoumarin derivatives is a critical first step in theoretical studies. Using methods like the B3LYP functional with a 6-31g(d) basis set, researchers can determine the most stable three-dimensional arrangement of atoms. mdpi.com For many 3-substituted isocoumarins, these calculations reveal a high degree of planarity in the molecule. mdpi.com However, the introduction of bulky substituents, such as a naphthalene (B1677914) group, can lead to significant dihedral angle distortions to minimize steric hindrance. mdpi.com The conformational rigidity of the isocoumarin scaffold is generally high due to its extended π-system. nih.gov

Frontier Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. libretexts.orgnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org In the case of 3-substituted isocoumarins, the distribution of the electron clouds of these orbitals has been calculated. mdpi.comresearchgate.net The HOMO is often localized over the isocoumarin ring system and parts of the substituent, while the LUMO distribution can vary depending on the nature of the substituent. malayajournal.org These calculations are crucial for predicting how the molecule will interact with other chemical species. wpmucdn.com

Energy Levels and Band Gaps

The energy difference between the HOMO and LUMO is known as the energy gap (ΔE), a critical parameter that indicates the molecule's kinetic stability and reactivity. malayajournal.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Theoretical calculations for various 3-substituted isocoumarins have determined these energy gaps. mdpi.com For instance, the HOMO-LUMO energy gap for a series of derivatives has been calculated to understand their electronic and photophysical properties. mdpi.comsapub.org

The following table presents calculated energy levels and band gaps for a selection of 3-substituted isocoumarin derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 3-(4-fluorophenyl)-1H-isochromen-1-one | -6.49 | -1.97 | 4.52 |

| 3-(4-methoxyphenyl)-1H-isochromen-1-one | -6.11 | -1.89 | 4.22 |

| 3-(m-tolyl)-1H-isochromen-1-one | -6.32 | -1.92 | 4.40 |

| 3-(4-bromophenyl)-1H-isochromen-1-one | -6.55 | -2.18 | 4.37 |

| 3-(4-(tert-butyl)phenyl)-1H-isochromen-1-one | -6.22 | -1.86 | 4.36 |

| 3-(p-tolyl)-1H-isochromen-1-one | -6.24 | -1.91 | 4.33 |

| 3-(4-(trifluoromethyl)phenyl)-1H-isochromen-1-one | -6.80 | -2.48 | 4.32 |

| 3-(o-tolyl)-1H-isochromen-1-one | -6.31 | -1.87 | 4.44 |

| 3-(naphthalen-1-yl)-1H-isochromen-1-one | -6.15 | -2.31 | 3.84 |

Data sourced from theoretical calculations on related 3-substituted isocoumarins. mdpi.com

Computational Analysis of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to investigate the step-by-step processes of chemical reactions. smu.edu For the synthesis of 3-substituted isocoumarins, computational analysis has been used to elucidate reaction mechanisms. For example, in a metal-free synthesis involving a sequential O-acylation/Wittig reaction, a plausible mechanism was proposed based on computational insights and previous literature. nih.gov This proposed pathway involves the conversion of a phosphonium (B103445) salt to its conjugate base, followed by O-acylation to form an anhydride (B1165640) intermediate, which then undergoes an intramolecular Wittig reaction to yield the final isocoumarin product. nih.gov

In other synthetic routes, such as the rhodium-catalyzed direct vinylene annulation of benzoic acids, computational analysis has revealed unexpected events within the catalytic cycle, like a "rhodium shift". osaka-u.ac.jp These detailed mechanistic studies, often involving the calculation of transition states and reaction intermediates, are crucial for optimizing reaction conditions and developing new synthetic strategies. smu.eduunimi.it

Molecular Docking and Simulation for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand and predict the interaction between a ligand, such as an isocoumarin derivative, and a biological target, typically a protein. nih.govmdpi.com

Binding Affinity Predictions

Binding affinity prediction is a key outcome of molecular docking studies, providing an estimate of the strength of the interaction between the ligand and its target. d-nb.infou-strasbg.fr For isocoumarin-based compounds, docking studies have been performed to predict their binding affinities to various enzymes, such as serine proteases and cholesterol esterase. thegoodscentscompany.comnih.gov These predictions help in identifying which derivatives are likely to be potent inhibitors. nih.gov The kinetic results from experimental assays are often consistent with the predictions from molecular modeling, validating the computational approach. nih.gov Structure-activity relationship (SAR) analysis, which correlates the chemical structure of a compound with its biological activity, is often guided by these binding affinity predictions. mdpi.com

Ligand-Target Interactionsjbcpm.com

There are no published studies that have used computational methods like molecular docking or molecular dynamics simulations to investigate the binding of 3-(2-carboxybenzyl)isocoumarin to any specific biological target. Such studies would typically provide insights into the binding affinity, key interacting amino acid residues, and the types of chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions), but this information is not available for this compound.

Structure-Activity Relationship (SAR) Modeling Through Computational Approaches

Similarly, the literature lacks any computational structure-activity relationship (SAR) or quantitative structure-activity relationship (QSAR) models for this compound. These models are essential for understanding how the chemical structure of a molecule relates to its biological activity and for guiding the design of more potent and selective analogues. The absence of such studies means that the key structural features of this compound that govern its (potential) activity have not been computationally elucidated.

Biological Activities of 3 2 Carboxybenzyl Isocoumarin and Its Analogues in Research Models

Antimicrobial Activities

Isocoumarin (B1212949) derivatives have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antifungal, and antiparasitic effects. mdpi.comrsc.org These natural and synthetic compounds have attracted significant interest in the search for new therapeutic agents to combat infectious diseases. mdpi.comnih.gov

Antibacterial Efficacy

Various isocoumarin analogues have been investigated for their ability to inhibit the growth of pathogenic bacteria. For instance, a study on newly synthesized isocoumarin derivatives revealed that a majority of the tested compounds exhibited remarkable activity against gram-negative bacteria, with some also showing effectiveness against gram-positive bacteria. derpharmachemica.com Specifically, a coumarinoyl isocoumarin derivative and a 4-bromo substituted aroyl isocoumarin derivative demonstrated significant antibacterial action against S. aureus (gram-positive) and E. coli (gram-negative). derpharmachemica.com

Research has also explored the potential of isocoumarins isolated from fungi. Two new isocoumarin derivatives from the marine sponge-associated fungus Aspergillus similanensis were evaluated for their antibacterial properties. researchgate.net Another study involving isocoumarin analogues from the marine-derived fungus Paraphoma sp. found that two new compounds, 7-hydroxyoospolactone and parapholactone, showed inhibitory effects against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values of 12.5 μg/mL. mdpi.com

The structural features of isocoumarins play a crucial role in their antibacterial potency. For example, the natural isocoumarin paepalantine was found to be active against S. aureus, S. epidermidis, and E. faecalis. nih.gov However, alterations to the phenolic substitutions on the molecule resulted in a loss of this activity. nih.gov This highlights the importance of specific structural arrangements for the antibacterial properties of these compounds.

Interactive Table: Antibacterial Activity of Isocoumarin Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC Value | Reference(s) |

|---|---|---|---|

| Coumarinoyl isocoumarin | S. aureus, E. coli | Significant activity | derpharmachemica.com |

| 4-bromo substituted aroyl isocoumarin | S. aureus, E. coli | Significant activity | derpharmachemica.com |

| 7-hydroxyoospolactone | Staphylococcus aureus | MIC: 12.5 μg/mL | mdpi.com |

| Parapholactone | Staphylococcus aureus | MIC: 12.5 μg/mL | mdpi.com |

Antifungal Efficacy

Isocoumarin derivatives have shown considerable promise as antifungal agents, with research focusing on their efficacy against various fungal pathogens, including Candida albicans. bg.ac.rs The proposed mechanisms of antifungal action include the opening of the lactone ring, which then acts as an electrophile, and the inhibition of key fungal enzymes like lanosterol (B1674476) 14α-demethylase (CYP51). bg.ac.rsresearchgate.net

Several studies have highlighted the antifungal potential of isocoumarins from fungal sources. For example, dichlorodiaportinolide, a novel isocoumarin from the endophytic fungus Trichoderma sp., demonstrated significant antifungal activity against R. solani. nih.gov Isocoumarins produced by Lachnum palmae showed activity against Penicillium sp., C. neoformans, and C. albicans with MICs ranging from 10–75 µg/mL. mdpi.com Another study reported that an isocoumarin derivative from Xylaria sp. displayed antifungal effects against Cladosporium cladosporioides and C. sphaerospermum. mdpi.com

Synthetic modifications of the isocoumarin scaffold have also yielded potent antifungal compounds. A series of azolyl-isocoumarin derivatives were synthesized and tested against C. albicans, with some showing moderate activity. scispace.com Heuristic analysis of structure-activity relationships has been employed to optimize isocoumarin derivatives for better antifungal activity and selectivity. bg.ac.rsresearchgate.net

Interactive Table: Antifungal Activity of Isocoumarin Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity/MIC Value | Reference(s) |

|---|---|---|---|

| Dichlorodiaportinolide | R. solani | Significant activity | nih.gov |

| Isocoumarins from Lachnum palmae | Penicillium sp., C. neoformans, C. albicans | MICs: 10–75 µg/mL | mdpi.com |

| Isocoumarin from Xylaria sp. | Cladosporium cladosporioides, C. sphaerospermum | Active | mdpi.com |

Antiparasitic Activities (e.g., Antimalarial, Leishmanicidal)

The antiparasitic potential of isocoumarins and their analogues has been explored against parasites such as Plasmodium falciparum (malaria) and Leishmania species.

In the context of antimalarial research, a study involving eight natural isocoumarins from a marine-derived Exserohilum sp. fungus and 22 semi-synthetic derivatives identified several potent compounds. nih.govacs.org One natural compound and three of its derivatives exhibited strong antiplasmodial activity with IC50 values ranging from 0.4 to 2.6 μM. nih.govacs.org Mechanistic studies suggest that these compounds may inhibit hemozoin polymerization, decrease mitochondrial membrane potential, and inhibit P. falciparum DNA gyrase. nih.govacs.org Another study focused on the synthesis of 1,2,3-triazole derivatives of isocoumarins, which displayed significant antiplasmodial activity against both chloroquine-resistant and sensitive strains of P. falciparum. nih.gov

Regarding leishmanicidal activity, a study on 3-substituted isocoumarins demonstrated that several synthesized compounds displayed potential in vitro activity against Leishmania, with IC50 values ranging from 0.56 to 84.38 µg/ml. nih.gov Two compounds, in particular, were identified as potential lead molecules for the development of new drugs to treat leishmaniasis. nih.gov Research on coumarin (B35378) derivatives has also shown promise, with some compounds exhibiting significant activity against both promastigote and amastigote forms of Leishmania amazonensis. ufv.brresearchgate.net

Interactive Table: Antiparasitic Activity of Isocoumarin Derivatives

| Compound/Derivative | Parasite | Activity/IC50 Value | Reference(s) |

|---|---|---|---|

| Natural isocoumarin from Exserohilum sp. | Plasmodium falciparum | IC50: 1.1 μM | nih.govacs.org |

| Semi-synthetic isocoumarin derivatives | Plasmodium falciparum | IC50: 0.4 - 2.6 μM | nih.govacs.org |

| 1,2,3-Triazole isocoumarin derivatives | Plasmodium falciparum (W2 and 3D7 strains) | IC50: 0.68 - 2.89 μM (W2), 0.85 - 2.07 μM (3D7) | nih.gov |

Enzyme Inhibition Profiles

Isocoumarin derivatives have been identified as inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of diseases.

Lysyl-tRNA Synthetase Inhibition

Aminoacyl-tRNA synthetases are essential for protein synthesis and are attractive targets for antimicrobial drug development. nih.govacs.orgacs.org The natural product cladosporin (B1252801), an isocoumarin derivative, has been identified as a specific inhibitor of lysyl-tRNA synthetase (LysRS). nih.govacs.orgresearchgate.net

Research has focused on understanding the structure-activity relationship of cladosporin derivatives to develop new antibiotics. nih.gov Studies have shown that the methyltetrahydropyran moiety of cladosporin can be replaced with a more stable methylcyclohexane (B89554) group without losing binding affinity to LysRS. nih.gov However, the two phenolic hydroxyl groups on the isocoumarin scaffold are critical for this interaction. nih.govacs.org These detailed analyses provide a foundation for the further development of cladosporin derivatives as potent inhibitors of LysRS. nih.gov

Carbonic Anhydrase Inhibition (e.g., CA IX, CA XII)

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and certain isoforms, such as CA IX and CA XII, are overexpressed in tumors, making them important targets for cancer therapy. nih.govnih.govnih.gov Isocoumarins have emerged as a new class of CA inhibitors. nih.govnih.gov

It is hypothesized that isocoumarins act as prodrugs, undergoing hydrolysis by the esterase activity of CAs to form 2-carboxy-phenylacetic aldehydes, which are the active inhibitors. nih.govnih.gov A study investigating a series of 3-substituted and 3,4-disubstituted isocoumarins found that they selectively inhibited the tumor-associated isoforms hCA IX and hCA XII in the low micromolar range, with inhibition constants (Ki) ranging from 2.7 to 78.9 µM against hCA IX and 1.2 to 66.5 µM against hCA XII. nih.govnih.gov These compounds did not inhibit the cytosolic isoforms hCA I and II. nih.govnih.gov

Further research on isocoumarin-chalcone hybrids also demonstrated selective inhibition of hCA IX and XII, with some derivatives acting as low micromolar or submicromolar inhibitors. researchgate.netresearcher.life These findings suggest that the isocoumarin scaffold is a promising starting point for the design of novel and selective inhibitors of tumor-associated carbonic anhydrases. nih.govnih.govresearchgate.netresearcher.life

Interactive Table: Carbonic Anhydrase Inhibition by Isocoumarin Derivatives

| Compound Class | Target Isoform(s) | Inhibition Range (Ki) | Reference(s) |

|---|---|---|---|

| 3-Substituted and 3,4-disubstituted isocoumarins | hCA IX | 2.7 – 78.9 µM | nih.govnih.gov |

| 3-Substituted and 3,4-disubstituted isocoumarins | hCA XII | 1.2 – 66.5 µM | nih.govnih.gov |

Phosphodiesterase Inhibition (e.g., PDE4B)

Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The inhibition of these enzymes, particularly PDE4, is a therapeutic strategy for inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). mdpi.com Research has shown that certain isocoumarin derivatives are effective inhibitors of PDE4B.

In a study exploring new anti-inflammatory agents, a series of isocoumarin derivatives were synthesized and evaluated for their ability to inhibit PDE4B in vitro. researchgate.net The findings revealed that isocoumarins bearing an aminosulfonyl group on the C-3 aryl ring demonstrated significant PDE4B inhibition. researchgate.net Notably, some derivatives lacking this specific moiety also showed considerable inhibitory activity, indicating the broader potential of the isocoumarin framework for PDE4B inhibition. researchgate.net

| Compound Category | Target | Key Findings | Reference |

| Isocoumarin derivatives with a 3-oxoalkyl moiety at C-4 | PDE4B | Derivatives with an aminosulfonyl group on the C-3 aryl ring showed encouraging inhibition. Some derivatives without this group also exhibited considerable inhibition. | researchgate.net |

Protease Inhibition (e.g., Serine Proteases, Acetylcholinesterase)

Isocoumarins are recognized as potent, mechanism-based inhibitors of a variety of serine proteases. nih.gov These enzymes play crucial roles in physiological processes, and their dysregulation is implicated in numerous diseases. benthamscience.com

The isocoumarin core structure acts as a platform for designing specific inhibitors for different serine proteases. For instance, the general serine protease inhibitor 3,4-dichloroisocoumarin (B162991) is a well-known example. nih.gov More specific inhibition has been achieved through substitutions on the isocoumarin ring. Isocoumarins with hydrophobic 7-acylamino groups are potent inhibitors of human leukocyte elastase, while those with 7-alkylureido groups target porcine pancreatic elastase. nih.gov Furthermore, the introduction of basic side chains that mimic arginine results in potent inhibitors of trypsin-like enzymes, including thrombin and various clotting factors. nih.gov The mechanism of inhibition involves the formation of a stable acyl-enzyme complex. nih.gov

A study on 4-chloroisocoumarins demonstrated their broad inhibitory properties against serine proteases, with selected 3-alkoxy-4-chloroisocoumarins showing preferential inhibition of the serine protease High-temperature requirement A (HtrA) from Chlamydia trachomatis. mdpi.com

While research on the acetylcholinesterase (AChE) inhibitory activity of 3-(2-carboxybenzyl)isocoumarin analogues is limited, the broader class of coumarins has been investigated for this property in the context of Alzheimer's disease treatment. nih.govmdpi.com For instance, the natural alkaloid boldine, which has a structure related to coumarins, has been shown to inhibit both AChE and butyrylcholinesterase (BChE), although with relatively low affinity. nih.gov

| Inhibitor Class | Target Enzyme(s) | Key Findings | Reference(s) |

| 3,4-dichloroisocoumarin | General serine proteases | Potent general mechanism-based inhibitor. | nih.gov |

| 7-Acylamino isocoumarins | Human leukocyte elastase | Potent inhibitors. | nih.gov |

| 3-Alkoxy-4-chloro-7-guanidinoisocoumarins | Trypsin-like enzymes (e.g., thrombin, factor Xa) | Potent inhibitors. | nih.gov |

| 3-Alkoxy-4-chloroisocoumarins | C. trachomatis HtrA | Preferential inhibition. | mdpi.com |

Pancreatic Cholesterol Esterase Inhibition

Pancreatic cholesterol esterase (CEase), a type of serine hydrolase, is a key enzyme in the digestion and absorption of dietary cholesterol. nih.govnih.gov Its inhibition is a therapeutic target for managing hypercholesterolemia. Studies have identified 4-chloro-3-alkoxyisocoumarins as potent inhibitors of CEase. nih.govnih.gov

In one study, the design of these inhibitors involved incorporating a saturated cycloalkane ring into the 3-alkoxy substituent. The size of this ring and the length of the tether connecting it to the isocoumarin core were found to be critical for binding to CEase. nih.govnih.gov Specifically, 4-chloro-3-(4-cyclohexylbutoxy)isocoumarin and 4-chloro-3-(3-cyclopentylpropoxy)isocoumarin were identified as highly potent reversible inhibitors of CEase, with dissociation constants in the nanomolar range. nih.govnih.gov

| Isocoumarin Analogue | Target Enzyme | Dissociation Constant (Ki) | Reference(s) |

| 4-Chloro-3-(4-cyclohexylbutoxy)isocoumarin | Pancreatic Cholesterol Esterase | 11 nM | nih.govnih.gov |

| 4-Chloro-3-(3-cyclopentylpropoxy)isocoumarin | Pancreatic Cholesterol Esterase | 19 nM | nih.govnih.gov |

Anticancer and Cytotoxic Effects in Cellular Models

The isocoumarin scaffold is a recurring motif in compounds with significant anticancer and cytotoxic properties. researchgate.netresearchgate.net Analogues of this compound have been evaluated for their effects on various cancer cell lines.